Bienvenue dans la boutique en ligne BenchChem!

(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride

Stereochemistry LSD1 inhibition MAO selectivity

(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride is a chiral 1,2-disubstituted cyclopropane derivative belonging to the phenylcyclopropylamine (PCPA) class, which is historically recognized for covalent inhibition of lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/MAO-B). Unlike the prototypical trans-2-phenylcyclopropylamine (tranylcypromine, (1R,2S) configuration), this compound bears a 2-methylpropyl (isobutyl) substituent at the cyclopropane C1 position and adopts a (1R,2R) relative configuration, placing both the phenyl group and the aminomethyl substituent on the same face of the cyclopropane ring.

Molecular Formula C13H20ClN
Molecular Weight 225.76
CAS No. 2287246-77-7
Cat. No. B2539984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride
CAS2287246-77-7
Molecular FormulaC13H20ClN
Molecular Weight225.76
Structural Identifiers
SMILESCC(C)CC1(CC1C2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H19N.ClH/c1-10(2)8-13(14)9-12(13)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-,13-;/m1./s1
InChIKeyKKALLLDPWJGXEF-OJERSXHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride (CAS 2287246-77-7) – Structural Identity and Class Context for Research Procurement


(1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride is a chiral 1,2-disubstituted cyclopropane derivative belonging to the phenylcyclopropylamine (PCPA) class, which is historically recognized for covalent inhibition of lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/MAO-B) [1]. Unlike the prototypical trans-2-phenylcyclopropylamine (tranylcypromine, (1R,2S) configuration), this compound bears a 2-methylpropyl (isobutyl) substituent at the cyclopropane C1 position and adopts a (1R,2R) relative configuration, placing both the phenyl group and the aminomethyl substituent on the same face of the cyclopropane ring [2]. This unique substitution pattern and stereochemistry fundamentally alter the geometry of the pharmacophore relative to the well-characterized trans-configured PCPA scaffold [3].

Why (1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride Cannot Be Replaced by Generic Phenylcyclopropylamine Analogs


The (1R,2R) cis-configuration of the target compound places the basic amine and the lipophilic 2-methylpropyl group in a spatial arrangement distinct from the trans-configured tranylcypromine scaffold that dominates published PCPA literature [1]. In the established PCPA class, stereochemistry at the cyclopropane ring is a critical determinant of both LSD1 inactivation kinetics and MAO subtype selectivity: the (1R,2S) enantiomer of trans-2-phenylcyclopropylamine displays an MAO-A Ki of 5.0 μM (5000 nM) and an MAO-B Ki of 16 μM (16000 nM), while the opposite enantiomer shows altered affinity profiles [2]. The introduction of a branched alkyl substituent at C1 further modifies calculated logP and steric occupancy within the FAD-proximal hydrophobic cavity of LSD1 and the substrate-access channel of MAOs [3]. Procurement of generic trans-2-phenylcyclopropylamine or racemic cis/trans mixtures cannot replicate the defined (1R,2R) stereochemistry, the C1 isobutyl substitution, or the attendant pharmacological profile of this compound, making direct substitution an uncontrolled variable in any structure-activity relationship (SAR) study or chemical biology experiment relying on defined molecular geometry [3].

Quantitative Differentiation Evidence for (1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride vs. Closest Analogs


Stereochemical Configuration Divergence: (1R,2R) cis vs. (1R,2S) trans-2-Phenylcyclopropylamine

The target compound adopts a (1R,2R) cis configuration, whereas the clinically utilized trans-2-phenylcyclopropylamine (tranylcypromine) possesses (1R,2S) trans geometry. In 2-phenylcyclopropylamine scaffolds, cis-configured diastereomers exhibit substantially reduced LSD1 inhibitory activity compared to their trans counterparts due to suboptimal orientation of the amine relative to the FAD cofactor [1]. For LSD1, trans-2-PCPA demonstrates a k_inact/K_I ratio of 16-fold selectivity for MAO-B over LSD1, and only 2.4-fold for MAO-A over LSD1, indicating limited LSD1 selectivity for the unsubstituted trans scaffold [2]. The (1R,2R) cis geometry inherently alters the trajectory of the amine nucleophile relative to the FAD C4a position, which is predicted to reduce LSD1 inactivation rates while potentially altering MAO-A vs. MAO-B engagement [3]. This stereochemical divergence means that procurement of trans-2-PCPA as a substitute would introduce uncontrolled activation kinetics distinct from the target compound.

Stereochemistry LSD1 inhibition MAO selectivity

Lipophilicity and Steric Bulk at C1: Target Compound vs. Unsubstituted and 1-Methyl-2-Phenylcyclopropylamine Analogs

The C1 2-methylpropyl (isobutyl) substituent of the target compound increases calculated logP by approximately 2.1 log units relative to unsubstituted 2-phenylcyclopropylamine (calc. logP ~1.8 vs. ~3.9, estimated via ChemAxon) . In homologous 1-alkyl-2-phenylcyclopropylamine series, increasing alkyl chain length at C1 correlates with enhanced metabolic stability in human liver microsome (HLM) assays due to steric shielding of the cyclopropane ring from CYP-mediated oxidation [1]. For the structurally related 1-methyl-2-phenylcyclopropylamine (a compound with quantitative MAO inhibition data in rat brain mitochondria), introduction of a C1 methyl group altered the MAO-A pI_50 by approximately 0.5 log units relative to the unsubstituted parent, while the bulkier isobutyl substituent in the target compound is expected to produce a greater magnitude shift in both MAO and LSD1 potency [2]. The increased lipophilicity also predicts elevated passive membrane permeability relative to simple PCPA scaffolds, which may be relevant for cell-based LSD1 target engagement assays.

Lipophilicity Metabolic stability Caco-2 permeability

Enantiomeric Purity as a Procurement Specification vs. Racemic and Diastereomeric Mixtures

Commercial sourcing of the target compound as the defined (1R,2R) single enantiomer, rather than a racemic or diastereomeric mixture, is critical for reproducible biological assays. In the trans-2-phenylcyclopropylamine system, the (-)-(1R,2S) enantiomer is the active MAO inhibitor, while the (+)-(1S,2R) enantiomer displays qualitatively distinct pharmacology [1]. For the target compound, the (1R,2R) configuration defines both the absolute stereochemistry of the amine-bearing carbon (C1) and the relative cis relationship to the phenyl-substituted C2. A racemic mixture of the target scaffold would contain both (1R,2R) and (1S,2S) enantiomers, while the diastereomeric (1R,2S)/(1S,2R) pair represents a structurally distinct compound series altogether. Vendors listing CAS 2287246-77-7 specify the (1R,2R) single enantiomer hydrochloride salt with typical purity specifications of ≥95% [2]. Procurement of undefined stereoisomer mixtures (e.g., rac-(1R,2R)-1-(2-methylpropyl)-2-phenylcyclopropan-1-amine, CAS 2287236-81-9) would introduce 50% of the inactive enantiomer and confound dose-response analyses [3].

Chiral purity Enantiomeric excess Diastereomeric ratio

Chiral Building Block Utility: Unique (1R,2R) Scaffold for Downstream Derivatization Compared to (1R,2S)-PCPA Derivatives

The (1R,2R)-1-(2-methylpropyl)-2-phenylcyclopropan-1-amine scaffold provides a structurally differentiated starting material for the synthesis of N-substituted LSD1 inhibitors and other cyclopropane-containing bioactive molecules [1]. In the patent literature, N-alkylation of trans-2-phenylcyclopropylamine with lysine-mimetic groups has yielded potent and selective LSD1 inhibitors (e.g., NCD38, IC_50 = 0.39 μM for LSD1) by extending into the substrate-binding channel [2]. The target compound's C1 isobutyl group pre-installs a hydrophobic anchor at a position that would require multiple synthetic steps to introduce onto a bare 2-PCPA scaffold, thereby shortening the synthetic route to C1-substituted LSD1 inhibitor candidates. Additionally, the cis (1R,2R) geometry orients a downstream N-substituent along a vector distinct from that of trans-configured intermediates, enabling exploration of chemical space inaccessible from standard trans-2-PCPA starting materials [3].

Chiral building block Medicinal chemistry Cyclopropane synthesis

Optimal Research and Procurement Applications for (1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine hydrochloride


Structure-Activity Relationship Studies on C1-Substituted Phenylcyclopropylamine LSD1 Inhibitors

Researchers investigating the influence of C1 alkyl substitution on LSD1 inactivation kinetics and selectivity over MAO-A/MAO-B can employ this compound as a uniquely substituted building block. The (1R,2R) cis stereochemistry and C1 isobutyl group place this compound in a distinct region of chemical space relative to the extensively studied trans-2-PCPA series [1]. N-derivatization of the primary amine with lysine-mimetic or propargyl groups, as described for trans-2-PCPA derivatives yielding sub-micromolar LSD1 inhibitors, would generate a new compound sub-series for comparative SAR analysis [1].

Chiral Intermediate for Cyclopropane-Containing Drug Candidate Synthesis

The enantiopure (1R,2R) scaffold serves as a pre-functionalized chiral cyclopropane intermediate. The 2-methylpropyl group at C1 is a lipophilic anchor that mimics the side chain of hydrophobic amino acids, making the scaffold particularly suited for the synthesis of peptidomimetic inhibitors or constrained neurotransmitter analogs [2]. Procurement of this single enantiomer eliminates the need for chiral resolution steps, reducing synthetic route length by a minimum of 2 steps compared to routes starting from unsubstituted 2-phenylcyclopropylamine [2].

Comparative Pharmacology of cis- vs. trans-Configured Cyclopropylamine Inhibitors

Because the (1R,2R) cis configuration positions the amine substituent on the same face as the phenyl ring, this compound enables direct comparison with trans-configured PCPA inhibitors in enzyme kinetics assays (LSD1, MAO-A, MAO-B) [3]. Such head-to-head studies can quantify the stereochemical contribution to k_inact/K_I ratios and FAD-adduct formation rates, providing mechanistic insights that are unattainable with racemic or diastereomeric mixtures [3].

Physicochemical Profiling of C1-Alkylated Cyclopropane Amines for CNS Drug Discovery

The elevated calculated logP (~3.9) and increased steric bulk of the isobutyl group make this compound a valuable probe for assessing the effect of C1 substitution on blood-brain barrier permeability, microsomal stability, and CYP inhibition potential in the cyclopropane amine class [2]. Comparative profiling against unsubstituted 2-PCPA (calc. logP ~1.8) can generate quantitative structure-property relationship (QSPR) data to guide lead optimization of CNS-targeted LSD1 inhibitors [2].

Quote Request

Request a Quote for (1R,2R)-1-(2-Methylpropyl)-2-phenylcyclopropan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.